molecular formula C17H17N3O2 B5514640 N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide

Cat. No. B5514640
M. Wt: 295.34 g/mol
InChI Key: UOEMXTRCLVFERL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide and similar compounds typically involves multi-step chemical reactions. These processes often include halogenated hydrocarbon amination reactions, as seen in the synthesis of structurally related compounds. The target molecule's structure can be confirmed through various analytical techniques such as elemental analysis, IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide is often elucidated using X-ray crystallography. This technique provides detailed information on the molecular geometry, including bond lengths and angles, helping to understand the compound's three-dimensional conformation. The dihedral angles and weak hydrogen bonding patterns contribute to the stability and reactivity of the compound (Bai et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide may include cycloadditions, as well as reactions with dipolarophiles leading to various derivatives. These reactions are crucial for modifying the compound's chemical structure to achieve desired properties or functionalities (Hisano et al., 1979).

Physical Properties Analysis

The physical properties of N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide and related compounds, such as solubility, melting point, and crystalline structure, are determined through experimental studies. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are key to the compound's applications. Studies involving similar compounds have shown a range of chemical behaviors, including the ability to form supramolecular structures through hydrogen bonding and π-π stacking interactions (Wang et al., 2014).

Future Directions

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This could potentially be a future direction for “N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide”.

properties

IUPAC Name

N-[3-(3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-4-16(21)20-13-6-5-7-14(9-13)22-17-15(10-18)11(2)8-12(3)19-17/h5-9H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEMXTRCLVFERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC2=C(C(=CC(=N2)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide

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